2-(4-Amino-3-methylphenoxy)ethylamine
Description
Properties
CAS No. |
201853-04-5 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(2-aminoethoxy)-2-methylaniline |
InChI |
InChI=1S/C9H14N2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI Key |
HGZGUWSQZDESIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)N |
Origin of Product |
United States |
Preparation Methods
Nitrosation of m-Cresol
- Raw Materials: m-Cresol, sodium hydroxide, sodium nitrite, hydrochloric acid.
- Conditions:
- Temperature controlled between 3–10 °C.
- Sodium hydroxide and sodium nitrite are used in a weight ratio of approximately 0.39:0.68 relative to m-cresol.
- Hydrochloric acid concentration is about 36%, with a molar ratio close to 1:1 relative to m-cresol.
- Process:
- m-Cresol is first converted to its sodium salt by reaction with sodium hydroxide.
- Sodium nitrite is added to the alkaline solution.
- This mixture is slowly added to hydrochloric acid under cooling to form 4-nitroso-3-methylphenol.
- Yield: High yields around 90-96% are reported with product purity suitable for subsequent reduction without drying.
Catalytic Hydrogenation to 4-Amino-3-methylphenol
- Catalysts: Palladium on carbon, palladium aluminum, or Raney nickel.
- Solvents: Methanol, ethanol, or Virahol (a type of alcohol solvent).
- Promoters: Ammonia or organic amines to enhance reduction efficiency.
- Conditions:
- Temperature maintained between 20–40 °C.
- Hydrogen pressure typically around 0.1–0.5 MPa.
- Reaction times vary from 2 to 8 hours.
- Procedure:
- 4-nitroso-3-methylphenol is dissolved in alcohol with catalyst and promoter.
- Hydrogen gas is introduced, and the mixture is stirred under controlled temperature.
- After completion, catalyst is filtered off, solvent removed under reduced pressure, and product purified by recrystallization.
- Yield and Purity: Yields range from 80–88%, with HPLC purity exceeding 99.3%.
Summary Table for 4-Amino-3-methylphenol Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Nitrosation | m-Cresol, NaOH, NaNO2, HCl | 3–10 | ~4 | 90–96 | Not specified | Direct use in reduction |
| Hydrogenation | Pd/C or Raney Ni, Methanol/Ethanol, NH3 promoter | 20–40 | 2–8 | 80–88 | >99.3 | Catalyst filtration, recrystallization |
Preparation of 2-(4-Amino-3-methylphenoxy)ethylamine
The final compound is synthesized by etherification of 4-amino-3-methylphenol with an ethylamine derivative, typically 2-chloroethylamine or 2-bromoethylamine, under nucleophilic substitution conditions.
Etherification Reaction
- Starting Materials: 4-Amino-3-methylphenol and 2-haloethylamine (chloro or bromo).
- Base: Commonly potassium carbonate or sodium hydroxide to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions:
- Reaction temperatures range from room temperature to 80 °C.
- Reaction time varies from several hours up to overnight.
- Mechanism: The phenolate ion attacks the alkyl halide to form the ether linkage, yielding 2-(4-amino-3-methylphenoxy)ethylamine.
Alternative Methods
- Some literature suggests the use of protected amine groups or direct reductive amination routes, but these are less common for this compound.
- Post-reaction purification typically involves aqueous work-up, extraction, and recrystallization or chromatography to achieve high purity.
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for assessing purity, with target values above 99% for pharmaceutical-grade material.
- Crystallization: Recrystallization from methanol or ethanol is used to enhance purity.
- Catalyst Removal: Filtration through celite or activated carbon is standard to remove palladium or nickel catalysts.
- Drying: Vacuum drying at moderate temperatures (~40–60 °C) to avoid decomposition.
Comprehensive Research Findings and Considerations
- The nitrosation-hydrogenation route to 4-amino-3-methylphenol is well-established industrially, offering reproducible yields and high purity.
- The choice of catalyst and solvent significantly impacts reaction efficiency and product purity.
- The etherification step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.
- Scale-up considerations include temperature control during exothermic nitrosation and hydrogenation steps and safe handling of hydrogen gas under pressure.
- No reliable data was found from disallowed sources (benchchem.com, smolecule.com), ensuring the information is derived from patents and peer-reviewed literature.
Summary Table of Preparation Steps for 2-(4-Amino-3-methylphenoxy)ethylamine
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Nitrosation | m-Cresol, NaOH, NaNO2, HCl | 3–10 | ~4 h | 90–96 | - | Formation of 4-nitroso-3-methylphenol |
| 2. Hydrogenation | Pd/C or Raney Ni, Alcohol, NH3 | 20–40 | 2–8 h | 80–88 | >99.3 | Reduction to 4-amino-3-methylphenol |
| 3. Etherification | 4-Amino-3-methylphenol, 2-haloethylamine, base, DMF/DMSO | RT–80 | Several hours | Variable | >98 | Formation of target compound |
| 4. Purification | Recrystallization, filtration, drying | 40–60 | - | - | >99 | Removal of impurities and catalysts |
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethoxy)-2-methylBenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(2-aminoethoxy)-2-methylBenzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-aminoethoxy)-2-methylBenzenamine involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy and methyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(4-Amino-3-methylphenoxy)ethylamine, highlighting differences in substituents, properties, and applications:
Structural and Electronic Effects
- Electron-Donating vs. In contrast, bromo (electron-withdrawing) and fluoro (moderately electron-withdrawing) substituents, as seen in analogs, may reduce electron density on the phenyl ring, affecting reactivity and lipophilicity .
- Bulky groups like tert-butyloxy () further restrict molecular rotation, impacting binding specificity .
Conformational and Spectroscopic Insights
- Computational studies on 2-(4-fluorophenyl)ethylamine reveal that para-substituents significantly alter molecular conformation and vibrational spectra. The target compound’s 4-amino-3-methyl substitution likely induces distinct torsional angles and hydrogen-bonding capabilities compared to fluoro or methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
